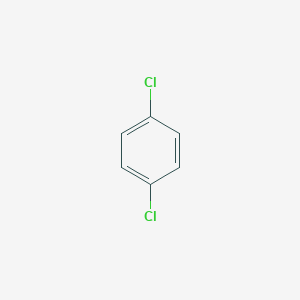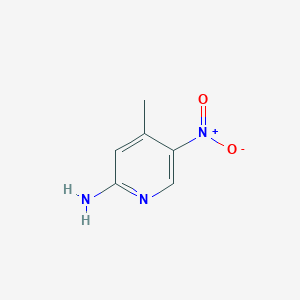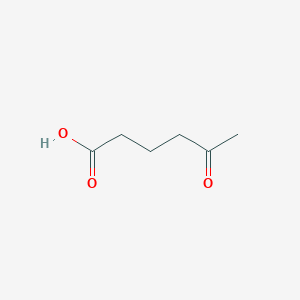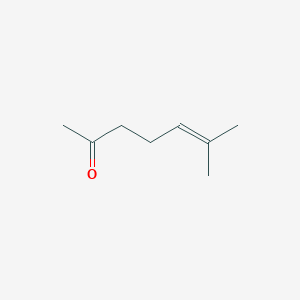
1,1-ジフェニルエチレン
概要
説明
1,1-Diphenylethylene, also known as ethene-1,1-diyldibenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₂. It is characterized by the presence of two phenyl groups attached to a central ethylene moiety. This compound is notable for its applications in polymer chemistry and organic synthesis .
科学的研究の応用
1,1-Diphenylethylene has diverse applications in scientific research:
Polymer Chemistry: It is used in anionic polymerization to create polymers with controlled structures.
Organic Synthesis: The compound acts as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Material Science: It is employed in the preparation of star-branched polymers and other complex polymer architectures.
作用機序
Target of Action
1,1-Diphenylethylene is primarily involved in the process of radical polymerization of compounds like methyl acrylate or styrene . The compound acts as a mediator in this process .
Mode of Action
The interaction of 1,1-Diphenylethylene with its targets, such as methyl acrylate or styrene, leads to the generation of low molecular weight polymers through a termination reaction . This suggests that 1,1-Diphenylethylene plays a crucial role in controlling the size of the polymers produced during the polymerization process .
Biochemical Pathways
It is known that the compound mediates the radical polymerization of methyl acrylate or styrene . This process likely involves a series of reactions that lead to the formation of polymers with lower molecular weights .
Result of Action
The primary result of 1,1-Diphenylethylene’s action is the generation of low molecular weight polymers from methyl acrylate or styrene . This outcome is achieved through a termination reaction mediated by 1,1-Diphenylethylene .
Action Environment
The action, efficacy, and stability of 1,1-Diphenylethylene can be influenced by various environmental factors. For instance, storage conditions can impact the stability of the compound. It is recommended to keep the compound in a dry place, tightly closed, and refrigerated . Furthermore, the compound should be kept away from strong oxidizing agents due to potential reactivity .
生化学分析
Biochemical Properties
1,1-Diphenylethylene mediates the radical polymerization of methyl acrylate or styrene . The mediation by 1,1-Diphenylethylene generates a low molecular weight polymer by a termination reaction . Dibenzofulvene is an analogue of 1,1-Diphenylethylene .
Cellular Effects
It is known that the compound plays a role in the polymerization of certain compounds, which could potentially influence cellular processes .
Molecular Mechanism
The molecular mechanism of 1,1-Diphenylethylene involves its role in mediating the radical polymerization of methyl acrylate or styrene . This mediation generates a low molecular weight polymer through a termination reaction .
Temporal Effects in Laboratory Settings
It is known that the compound plays a role in the polymerization of certain compounds, which could potentially have temporal effects .
準備方法
1,1-Diphenylethylene can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of bromobenzene with magnesium in anhydrous 2-methyltetrahydrofuran to form phenyl magnesium bromide.
Alkylation and Dehydrogenation: Another industrial method includes the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation to form 1,1-diphenylethylene.
化学反応の分析
1,1-Diphenylethylene undergoes various chemical reactions:
Polymerization: It mediates the radical polymerization of methyl acrylate or styrene, leading to the formation of low molecular weight polymers.
Addition Reactions: It can participate in addition reactions such as hydroboration and hydrosilylation due to its reactive double bond.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and products depend on the reagents used.
類似化合物との比較
1,1-Diphenylethylene is similar to compounds such as dibenzofulvene and stilbene:
Dibenzofulvene: This compound is an analogue of 1,1-diphenylethylene and shares similar polymerization properties.
1,1-Diphenylethylene stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-phenylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYIIHDQURVDRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060190 | |
| Record name | Benzene, 1,1'-ethenylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline] | |
| Record name | 1,1-Diphenylethylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8505 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-48-3 | |
| Record name | 1,1-Diphenylethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-DIPHENYLETHYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-ethenylidenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-ethenylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diphenylethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYLETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0L5B6LLL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)







